molecular formula C10H11N3O3 B1413586 4-(3-Azidopropoxy)benzoic acid CAS No. 1268262-13-0

4-(3-Azidopropoxy)benzoic acid

Cat. No.: B1413586
CAS No.: 1268262-13-0
M. Wt: 221.21 g/mol
InChI Key: MFZWQBKOFKKZQN-UHFFFAOYSA-N
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Description

4-(3-Azidopropoxy)benzoic acid: is an organic compound that features a benzoic acid core with a 3-azidopropoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Azidopropoxy)benzoic acid typically involves the following steps:

    Preparation of 3-azidopropanol: This can be achieved by reacting 3-chloropropanol with sodium azide in a suitable solvent like dimethylformamide (DMF) under reflux conditions.

    Esterification: The 3-azidopropanol is then esterified with 4-hydroxybenzoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The azide group in 4-(3-Azidopropoxy)benzoic acid can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Cycloaddition Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, DMF, reflux conditions.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), room temperature.

    Cycloaddition: Copper(I) catalysts, alkynes, room temperature.

Major Products:

    Amines: From reduction of the azide group.

    Triazoles: From cycloaddition reactions with alkynes.

Scientific Research Applications

Chemistry: 4-(3-Azidopropoxy)benzoic acid is used as a building block in organic synthesis, particularly in the preparation of complex molecules through click chemistry.

Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through bioorthogonal reactions, enabling the study of biological processes.

Industry: Used in the synthesis of functional materials, including polymers and nanomaterials, due to its reactive azide group.

Mechanism of Action

The azide group in 4-(3-Azidopropoxy)benzoic acid is highly reactive and can participate in various chemical reactions. In biological systems, the azide group can be selectively targeted by bioorthogonal reagents, allowing for the specific labeling and modification of biomolecules. The benzoic acid moiety can interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

    4-Azidobenzoic acid: Similar structure but lacks the 3-azidopropoxy substituent.

    4-(3-(Acryloyloxy)propoxy)benzoic acid: Contains an acryloyloxy group instead of an azide group.

Uniqueness: 4-(3-Azidopropoxy)benzoic acid is unique due to the presence of both an azide group and a benzoic acid moiety, which allows it to participate in a wide range of chemical reactions, including click chemistry and bioorthogonal labeling. This dual functionality makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

4-(3-azidopropoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c11-13-12-6-1-7-16-9-4-2-8(3-5-9)10(14)15/h2-5H,1,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZWQBKOFKKZQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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